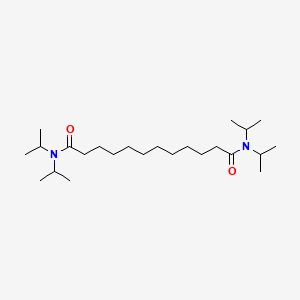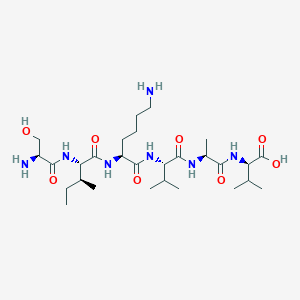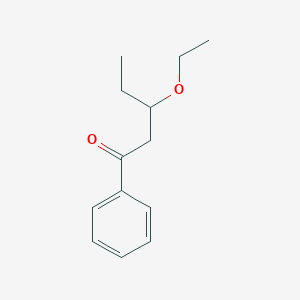![molecular formula C16H20OSe B15160456 1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-13-1](/img/structure/B15160456.png)
1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- is a complex organic compound characterized by the presence of a seleno group attached to a cyclobutene ring
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- typically involves multi-step organic reactions. The key steps include:
Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Seleno Group: The seleno group is introduced via nucleophilic substitution reactions using reagents like sodium selenide.
Final Assembly: The final step involves coupling the cyclobutene ring with the propanone moiety under controlled conditions.
Analyse Chemischer Reaktionen
1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving selenium.
Industry: Used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- involves its interaction with molecular targets through its seleno and ketone groups. These interactions can modulate various biochemical pathways, making it a valuable tool in research. The exact molecular targets and pathways depend on the specific application and experimental conditions.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- can be compared with similar compounds such as:
2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in polymer chemistry.
1-Phenyl-2-methyl-2-hydroxypropanone: Another compound with a similar structure but different functional groups.
1-Propanone, 2-hydroxy-2-methyl-1-phenyl-: Used in various chemical synthesis applications.
The uniqueness of 1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- lies in its seleno group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
820963-13-1 |
|---|---|
Molekularformel |
C16H20OSe |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
1-(3-phenyl-2-propan-2-ylselanylcyclobut-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C16H20OSe/c1-4-15(17)14-10-13(16(14)18-11(2)3)12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
InChI-Schlüssel |
NROIKHYEBGYUAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CC(=C1[Se]C(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)




![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)

![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
